6-(benzylamino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(Benzylamino)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine diones, which are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and material science. This compound, in particular, has been studied for its chemical reactions, synthesis methods, and molecular structure.
Synthesis Analysis
The synthesis of derivatives similar to 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione involves several steps including the intramolecular ene reaction, leading to the formation of pyrimido[4,5-b]azepine derivatives from precursors like 6-(alk-2-enylamino)-5-[(substituted imino)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-diones (Inazumi et al., 1994). These methods highlight the reactivity of the compound's functional groups and its potential for further chemical modification.
Molecular Structure Analysis
Structural analyses of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione derivatives reveal details about their molecular configuration. For instance, X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure, showing how substitutions at different positions affect the molecule's overall geometry and electronic properties (Nitta et al., 2004).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic substitution and redox reactions, which can be influenced by different substituents and reaction conditions. Studies have shown that the compound can participate in the synthesis of complex heterocyclic structures, demonstrating its versatility in organic synthesis (Sako et al., 1985).
Physical Properties Analysis
The physical properties of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and can significantly influence the compound's application potential (El‐Brollosy et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are essential for developing applications for 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione. Research indicates that modifications at specific sites on the molecule can lead to significant changes in its chemical behavior, making it a valuable scaffold for the development of new materials and pharmaceuticals (Bazgir et al., 2008).
Scientific Research Applications
1. Synthesis and Chemical Properties
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives have been the subject of various synthesis studies. For instance, Inazumi et al. (1994) demonstrated the thermal ene reaction of this compound leading to pyrimido[4,5-b]azepine derivatives, highlighting its utility in creating fused pyrimidine derivatives (Inazumi et al., 1994). Similarly, the synthesis of other pyrimidine diones such as 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds indicates the versatility of these compounds in creating various derivatives with potential applications (Yang Huazheng, 2013).
2. Biological and Medicinal Applications
In the field of medicine and biology, 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione derivatives have been studied for various applications. Meshcheryakova et al. (2022) explored the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow, indicating their potential in understanding and possibly treating oxidative stress-related conditions (Meshcheryakova et al., 2022). Gasparyan et al. (2016) synthesized derivatives for potential antiviral applications, particularly in treating HIV infections (Gasparyan et al., 2016). The antitumor activity of certain derivatives was also studied by Shabani et al. (2009), who found that some complexes exhibited significant activity against leukemia cells (Shabani et al., 2009).
3. Agricultural Applications
In agriculture, some derivatives of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione have been studied for their herbicidal activities. Wang et al. (2021) discovered a potent compound with weed control properties, highlighting the potential use of these derivatives in agricultural settings (Wang et al., 2021).
properties
IUPAC Name |
6-(benzylamino)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-10-6-9(13-11(16)14-10)12-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORSBFZJRBPBQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308975 | |
Record name | 6-(benzylamino)-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200174 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
5759-80-8 | |
Record name | NSC210509 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(benzylamino)-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.